Cas no 954374-43-7 (4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone)

4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone structure
954374-43-7 structure
Nome del prodotto:4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
Numero CAS:954374-43-7
MF:C30H34Br4N2O4
MW:806.217965602875
CID:1090218

4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone Proprietà chimiche e fisiche

Nomi e identificatori

    • 4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
    • AX8282375
    • N,N'-Dioctyl-2,3,6,7-tetrabromonaphthalene-1,8:4,5-bisdicarbimide
    • 4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
    • 4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone (ACI)
    • Inchi: 1S/C30H34Br4N2O4/c1-3-5-7-9-11-13-15-35-27(37)19-17-18-21(25(33)23(19)31)29(39)36(16-14-12-10-8-6-4-2)30(40)22(18)26(34)24(32)20(17)28(35)38/h3-16H2,1-2H3
    • Chiave InChI: UNEXNPKMEOJLCQ-UHFFFAOYSA-N
    • Sorrisi: O=C1N(CCCCCCCC)C(=O)C2C3C1=C(C(=C1C=3C(=C(C=2Br)Br)C(=O)N(CCCCCCCC)C1=O)Br)Br

Proprietà calcolate

  • Massa esatta: 805.92111g/mol
  • Carica superficiale: 0
  • XLogP3: 10.7
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta legami ruotabili: 14
  • Massa monoisotopica: 801.92521g/mol
  • Massa monoisotopica: 801.92521g/mol
  • Superficie polare topologica: 74.8Ų
  • Conta atomi pesanti: 40
  • Complessità: 821
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1

Proprietà sperimentali

  • PSA: 78.14000
  • LogP: 8.83660

4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1585884-250mg
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8-tetraone
954374-43-7 98%
250mg
¥1671.00 2024-04-24
eNovation Chemicals LLC
Y1265389-250mg
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
954374-43-7 98%
250mg
$195 2024-06-06
eNovation Chemicals LLC
Y1265389-250mg
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
954374-43-7 98%
250mg
$180 2025-02-19
Aaron
AR00IL99-250mg
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
954374-43-7 98%
250mg
$164.00 2025-02-10
A2B Chem LLC
AI66257-100mg
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
954374-43-7 98%
100mg
$122.00 2024-07-18
1PlusChem
1P00IL0X-1g
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
954374-43-7 98%
1g
$478.00 2024-04-19
Ambeed
A633411-250mg
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
954374-43-7 98%
250mg
$174.0 2025-02-28
Ambeed
A633411-1g
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
954374-43-7 98%
1g
$464.0 2025-02-28
eNovation Chemicals LLC
Y1265389-250mg
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
954374-43-7 98%
250mg
$180 2025-02-24
eNovation Chemicals LLC
Y1265389-100mg
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
954374-43-7 98%
100mg
$135 2024-06-06

4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Solvents: Acetic acid ;  30 min, 110 °C
Riferimento
Ultrafast excited-state dynamics of strongly coupled porphyrin/core-substituted-naphthalenediimide dyads
Banerji, Natalie; Bhosale, Sheshanath V.; Petkova, Irina; Langford, Steven J.; Vauthey, Eric, Physical Chemistry Chemical Physics, 2011, 13(3), 1019-1029

Metodo di produzione 2

Condizioni di reazione
1.1 Solvents: Acetic acid
1.2 Reagents: Phosphorus tribromide Solvents: Toluene ;  12 h, reflux
Riferimento
Excitation wavelength dependence of the charge separation pathways in tetraporphyrin-naphthalene diimide pentads
Villamaina, Diego; Kelson, Melissa M. A.; Bhosale, Sheshanath V.; Vauthey, Eric, Physical Chemistry Chemical Physics, 2014, 16(11), 5188-5200

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium bromide ,  Sulfuric acid ;  overnight, 130 °C
1.2 Solvents: Acetic acid ;  overnight, 90 °C
Riferimento
Supramolecular construction of vesicles based on core-substituted naphthalene diimide appended with triethyleneglycol motifs
Bhosale, Sheshanath V.; Jani, Chintan H.; Lalander, Cecilia H.; Langford, Steven J.; Nerush, Igor; et al, Chemical Communications (Cambridge, 2011, 47(29), 8226-8228

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Phosphorus tribromide Solvents: Toluene ;  6 h, reflux; reflux → 25 °C
Riferimento
Process for bromination of arylene dianhydrides and preparation of their diimides
, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Phosphorus tribromide Solvents: Toluene ;  12 h, reflux
Riferimento
First Synthesis of 2,3,6,7-Tetrabromonaphthalene Diimide
Gao, Xike; Qiu, Wenfeng; Yang, Xiaodi; Liu, Yunqi; Wang, Ying; et al, Organic Letters, 2007, 9(20), 3917-3920

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Acetic acid Solvents: Acetic acid ;  overnight, 90 °C
Riferimento
Solvophobic control of core-substituted naphthalene diimide nanostructures
Bhosale, Sheshanath V.; Jani, Chintan; Lalander, Cecilia H.; Langford, Steven J., Chemical Communications (Cambridge, 2010, 46(6), 973-975

Metodo di produzione 7

Condizioni di reazione
1.1 Solvents: Acetic acid ;  30 min, 120 °C
1.2 Reagents: Phosphorus tribromide Solvents: Toluene ;  6 h, reflux
Riferimento
Dibromohydantoin: A Convenient Brominating Reagent for 1,4,5,8-Naphthalenetetracarboxylic Dianhydride
Sasikumar, M.; Suseela, Y. V.; Govindaraju, T., Asian Journal of Organic Chemistry, 2013, 2(9), 779-785

Metodo di produzione 8

Condizioni di reazione
1.1 Solvents: Acetic acid ;  1.5 h, reflux
1.2 Reagents: Phosphorus tribromide Solvents: Toluene ;  4 h, reflux
1.3 Reagents: Methanol
Riferimento
Core-Fluorinated Naphthalene Diimides: Synthesis, Characterization, and Application in n-Type Organic Field-Effect Transistors
Yuan, Zhongyi; Ma, Yingjie; Gessner, Thomas; Li, Mengmeng; Chen, Long; et al, Organic Letters, 2016, 18(3), 456-459

Metodo di produzione 9

Condizioni di reazione
1.1 Solvents: Acetic acid ;  30 min, 120 °C
1.2 Reagents: Phosphorus tribromide Solvents: Toluene ;  6 h, reflux
Riferimento
Process for bromination of arylene dianhydrides and preparation of their diimides
, India, , ,

Metodo di produzione 10

Condizioni di reazione
1.1 Solvents: Acetic acid ;  40 min, 80 °C; 80 °C → rt
1.2 Reagents: Phosphorus tribromide Solvents: Toluene ;  10 h, reflux
Riferimento
Room-Temperature Long-Lived Triplet Excited States of Naphthalenediimides and Their Applications as Organic Triplet Photosensitizers for Photooxidation and Triplet-Triplet Annihilation Upconversions
Guo, Song; Wu, Wanhua; Guo, Huimin; Zhao, Jianzhang, Journal of Organic Chemistry, 2012, 77(8), 3933-3943

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Phosphorus tribromide Solvents: Toluene ;  6 h, reflux
Riferimento
A near-infrared fluoride sensor based on a substituted naphthalenediimide-anthraquinone conjugate
Bobe, Sharad R.; Bhosale, Sidhanath V.; Jones, Lathe; Puyad, Avinash L.; Raynor, Aaron M.; et al, Tetrahedron Letters, 2015, 56(33), 4762-4766

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Sulfuric acid ,  Bromine ;  50 °C
1.2 Reagents: Acetic acid Solvents: Water ;  30 min, 110 °C
Riferimento
A Core-Substituted Naphthalene Diimide Fluoride Sensor
Bhosale, Sheshanath V.; Bhosale, Sidhanath V.; Kalyankar, Mohan B.; Langford, Steven J., Organic Letters, 2009, 11(23), 5418-5421

Metodo di produzione 13

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  2 h, reflux
1.2 Reagents: Phosphorus tribromide ;  1 h, reflux
Riferimento
A facile synthesis of 2,3,6,7-tetrabromonaphthalene diimides toward new π-extended naphthalene diimides
Hu, Yunbin; Wang, Zhongli; Yang, Xiaodi; Zhao, Zheng; Han, Wenjie; et al, Tetrahedron Letters, 2013, 54(18), 2271-2273

Metodo di produzione 14

Condizioni di reazione
1.1 Solvents: Acetic acid ;  0.5 h, 120 °C; 120 °C → rt
1.2 Reagents: Water
1.3 Reagents: Phosphorus tribromide Solvents: Toluene ;  3 h, reflux; reflux → rt
1.4 Reagents: Water
Riferimento
Thia-conjugated compound with naphthalene tetracarboxylic acid diimide as core, preparation method and application
, China, , ,

4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone Raw materials

4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:954374-43-7)4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
A1241166
Purezza:99%/99%
Quantità:250mg/1g
Prezzo ($):157/418